molecular formula C10H9ClFNO B1421240 3-Chloro-4-ethoxy-5-fluorophenylacetonitrile CAS No. 1017778-94-7

3-Chloro-4-ethoxy-5-fluorophenylacetonitrile

Cat. No. B1421240
M. Wt: 213.63 g/mol
InChI Key: SYLGCFDLLYOKTE-UHFFFAOYSA-N
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Description

3-Chloro-4-ethoxy-5-fluorophenylacetonitrile is a chemical compound with the CAS Number: 1017778-94-7 . It has a molecular weight of 213.64 . The IUPAC name for this compound is (3-chloro-4-ethoxy-5-fluorophenyl)acetonitrile .


Molecular Structure Analysis

The InChI code for 3-Chloro-4-ethoxy-5-fluorophenylacetonitrile is 1S/C10H9ClFNO/c1-2-14-10-8(11)5-7(3-4-13)6-9(10)12/h5-6H,2-3H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

3-Chloro-4-ethoxy-5-fluorophenylacetonitrile is a solid at ambient temperature .

Scientific Research Applications

Synthesis and Reactivity

  • Heterocycle-Based Molecule Synthesis : A study detailed the synthesis and characterization of a molecule similar in structure to 3-Chloro-4-ethoxy-5-fluorophenylacetonitrile, focusing on its reactivity and potential applications in non-linear optics and as a precursor for anti-cancer drugs (Murthy et al., 2017).
  • Pyrimidine Derivatives : Research on reactions involving similar ethoxy-methyl compounds has led to the development of pyrimidine derivatives, which have potential pharmaceutical applications (Takamizawa & Hirai, 1964).

Spectroscopic Analysis

  • X-ray and Spectroscopic Analysis : A study conducted a comprehensive analysis of a compound structurally related to 3-Chloro-4-ethoxy-5-fluorophenylacetonitrile, providing insights into its physical and chemical properties (Jukić et al., 2010).

Antimicrobial Activity

  • Novel Schiff Bases Synthesis : Researchers synthesized Schiff bases using a compound structurally similar to 3-Chloro-4-ethoxy-5-fluorophenylacetonitrile, examining their antimicrobial activity. Some derivatives showed excellent activity, suggesting potential for developing new antimicrobial agents (Puthran et al., 2019).

Herbicidal Activity

  • Herbicidal Compounds : A study synthesized novel compounds with a structure related to 3-Chloro-4-ethoxy-5-fluorophenylacetonitrile and tested their herbicidal activity. Some compounds exhibited potent activity against weeds without causing crop injury, highlighting their potential as herbicides (Tajik & Dadras, 2011).

Fluorine Chemistry

  • α-Fluoroacetonitriles Synthesis : Research on α-fluorophenylacetonitriles, a category to which 3-Chloro-4-ethoxy-5-fluorophenylacetonitrile belongs, has been conducted with implications for developing fluorine-containing compounds in medicinal chemistry (Letourneau & Mccarthy, 1985).

Organic Synthesis

  • Aryl- and Alkylanilines Synthesis : A study explored the synthesis of aryl- and alkylanilines using haloanilines, providing insights into organic synthesis methods that could potentially be applied to compounds like 3-Chloro-4-ethoxy-5-fluorophenylacetonitrile (Fagnoni, Mella & Albini, 1999).

Safety And Hazards

The safety data sheet indicates that 3-Chloro-4-ethoxy-5-fluorophenylacetonitrile may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(3-chloro-4-ethoxy-5-fluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFNO/c1-2-14-10-8(11)5-7(3-4-13)6-9(10)12/h5-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLGCFDLLYOKTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601250472
Record name 3-Chloro-4-ethoxy-5-fluorobenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601250472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chloro-4-ethoxy-5-fluorophenyl)acetonitrile

CAS RN

1017778-94-7
Record name 3-Chloro-4-ethoxy-5-fluorobenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017778-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-ethoxy-5-fluorobenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601250472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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